2-benzamido-N-benzylbenzamide
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Overview
Description
2-Benzamido-N-benzylbenzamide is a derivative of anthranilamide, a compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzamido-N-benzylbenzamide can be synthesized through the acylation of anthranilamide with benzoyl chloride. This reaction is typically carried out using the Schotten-Baumann reaction, which involves the use of a base such as sodium hydroxide to facilitate the nucleophilic acyl substitution . Another method involves the direct condensation of carboxylic acids and amines in the presence of a catalyst under ultrasonic irradiation .
Industrial Production Methods
Industrial production of benzamide derivatives often employs green chemistry principles to minimize environmental impact. For example, the use of diatomite earth immobilized with Lewis acidic ionic liquid as a catalyst under ultrasonic irradiation provides a high-yielding and eco-friendly process .
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-N-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: N-alkylated amides.
Scientific Research Applications
2-Benzamido-N-benzylbenzamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-benzamido-N-benzylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-Benzylbenzamide
- N-Phenethylbenzamide
- N-Benzyloxybenzamide
Uniqueness
2-Benzamido-N-benzylbenzamide stands out due to its dual benzamido and benzyl groups, which confer unique biological activities compared to other benzamide derivatives. Its structural modifications enhance its potency and selectivity in various biological assays .
Properties
CAS No. |
70553-46-7 |
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Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-benzamido-N-benzylbenzamide |
InChI |
InChI=1S/C21H18N2O2/c24-20(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)21(25)22-15-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,25)(H,23,24) |
InChI Key |
JGEAVIKUIPESMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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